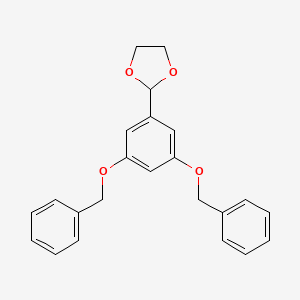
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenyl group substituted with two benzyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane typically involves the reaction of 3,5-bis(benzyloxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Solvent: Toluene or dichloromethane
p-Toluenesulfonic acid or sulfuric acidTemperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent and catalyst may vary based on cost and environmental considerations.
化学反応の分析
Types of Reactions
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3,5-Bis(benzyloxy)benzoic acid
Reduction: 2-(3,5-Bis(benzyloxy)phenyl)ethane-1,2-diol
Substitution: 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
科学的研究の応用
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in carbohydrate chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its stability and functional group compatibility.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane involves its ability to act as a protecting group for hydroxyl functionalities. The dioxolane ring can be selectively cleaved under acidic conditions, revealing the protected hydroxyl groups. This property makes it valuable in multi-step organic synthesis where selective deprotection is required.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane
- 2-(3,5-Dihydroxyphenyl)-1,3-dioxolane
- 2-(3,5-Dichlorophenyl)-1,3-dioxolane
Uniqueness
2-(3,5-Bis(benzyloxy)phenyl)-1,3-dioxolane is unique due to the presence of benzyloxy groups, which provide additional stability and functional group compatibility. This makes it more versatile in organic synthesis compared to its analogs with simpler substituents.
特性
CAS番号 |
773094-54-5 |
|---|---|
分子式 |
C23H22O4 |
分子量 |
362.4 g/mol |
IUPAC名 |
2-[3,5-bis(phenylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)16-26-21-13-20(23-24-11-12-25-23)14-22(15-21)27-17-19-9-5-2-6-10-19/h1-10,13-15,23H,11-12,16-17H2 |
InChIキー |
LJCMQIWWSJHEOL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

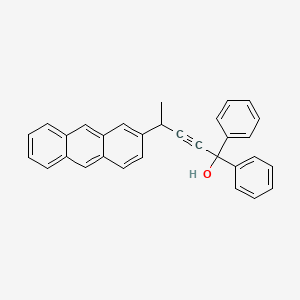
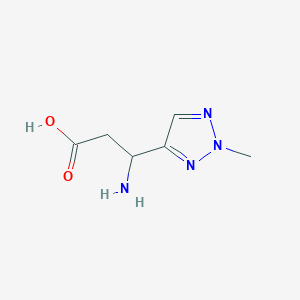
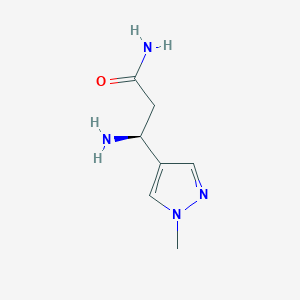
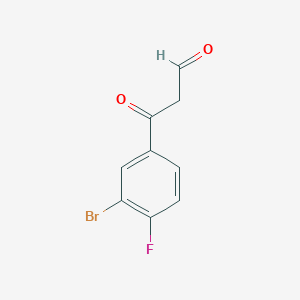


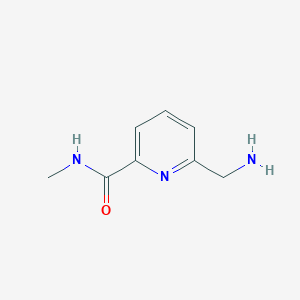

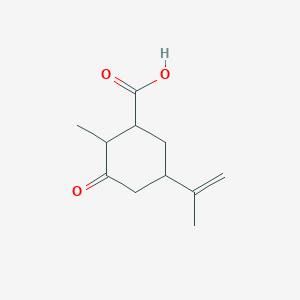
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

